Lipophilicity Shift: LogP Comparison with Thiomorpholine Analog
A direct comparison with its closest analog, 4-(1-propyl-4-piperidinyl)thiomorpholine, reveals a quantifiable difference in lipophilicity. The target compound, 4-(1-Propylpiperidin-4-yl)morpholine, is more hydrophilic, as indicated by a lower calculated LogP value compared to its sulfur-containing analog .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.93 (calculated) |
| Comparator Or Baseline | 4-(1-propyl-4-piperidinyl)thiomorpholine (LogP: 2.33, calculated) |
| Quantified Difference | The target compound has a LogP value 0.40 units lower, indicating significantly higher hydrophilicity. |
| Conditions | Calculated physicochemical properties using a standard prediction algorithm as reported by Hit2Lead. |
Why This Matters
A lower LogP value translates to improved aqueous solubility and different permeability characteristics, which is a critical selection factor for biological assays, especially those involving cellular uptake or requiring aqueous buffer solubility.
